molecular formula C15H22N2O3 B2704811 tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate CAS No. 1387752-25-1

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2704811
CAS No.: 1387752-25-1
M. Wt: 278.352
InChI Key: OSFNQXIMTDDGTJ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
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Biological Activity

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate, with the CAS number 1387752-25-1, is an organic compound that has garnered attention for its potential biological activities. Its molecular formula is C15H22N2O3C_{15}H_{22}N_{2}O_{3} and it has a molecular weight of 278.35 g/mol. This compound features a carbamate functional group, which is known for its diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a scaffold for drug design.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates potential interactions with various biological targets. The following sections summarize key findings related to its activity.

Enzyme Inhibition

Several studies have investigated the enzyme inhibitory properties of carbamate derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially resulting in enhanced neurotransmission or toxicity depending on the context.

  • IC50 Values : Some carbamate derivatives exhibited IC50 values ranging from 1.60 µM to 311 µM against AChE and BChE, indicating varying degrees of potency .

Toxicological Studies

The toxicological profile of carbamate compounds often raises concerns due to their potential neurotoxic effects. A study focusing on N-methyl carbamates highlighted that these compounds could accumulate in sediments and impact microbial populations involved in methane production . This suggests that similar mechanisms might be relevant for this compound.

Case Studies

While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:

  • Inhibition Studies : Research on similar carbamates has shown significant inhibition of cholinesterases, with some derivatives being more potent than established drugs like rivastigmine . Such findings suggest that this compound may also exhibit notable enzyme inhibition properties.
  • Structural Activity Relationship (SAR) : The structural characteristics of this compound—particularly the presence of aromatic rings and carbamate groups—may enhance its binding affinity to target enzymes or receptors. This is consistent with findings that suggest modifications to the phenolic structure can significantly affect biological activity .

Research Findings Summary

A summary table of findings related to similar compounds provides insight into potential biological activities:

Compound NameTarget EnzymeIC50 (µM)Notes
CarbarylAChE40Moderate inhibitor
AldicarbBChE11Strong inhibitor
Tert-butyl Carbamate DerivativeAChE/BChEVaries (1.60 - 311)Selectivity observed

Properties

IUPAC Name

tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNQXIMTDDGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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